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UDP-alpha-D-glucuronate(3-) -

UDP-alpha-D-glucuronate(3-)

Catalog Number: EVT-1596117
CAS Number:
Molecular Formula: C15H19N2O18P2-3
Molecular Weight: 577.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-alpha-D-glucuronate(3-) is a nucleotide-sugar oxoanion that is a trianion arising from deprotonation of the carboxy and diphosphate OH groups of UDP-alpha-D-glucuronic acid; major species at pH 7.3. It has a role as a human metabolite. It is a nucleotide-sugar oxoanion and a carbohydrate acid derivative anion. It is a conjugate base of an UDP-alpha-D-glucuronic acid.
Overview

UDP-alpha-D-glucuronate(3-) is a nucleotide-sugar oxoanion, specifically a trianion that results from the deprotonation of the carboxy and diphosphate hydroxyl groups of UDP-alpha-D-glucuronic acid. It is predominantly found in physiological conditions at pH 7.3 and plays a significant role as a human metabolite. This compound is classified as both a nucleotide-sugar oxoanion and a carbohydrate acid derivative anion, functioning as the conjugate base of UDP-alpha-D-glucuronic acid.

Source

UDP-alpha-D-glucuronate(3-) is synthesized from UDP-alpha-D-glucuronic acid through biochemical processes involving various enzymes, notably uridine diphosphate-glucose dehydrogenase, which catalyzes the oxidation of UDP-glucose to produce UDP-glucuronic acid . This compound is crucial in multiple biological pathways, particularly in the synthesis of glycosaminoglycans and polysaccharides.

Classification
  • Type: Nucleotide-sugar oxoanion
  • Chemical Family: Carbohydrate acid derivative anion
  • Role: Human metabolite and precursor in biosynthetic pathways
Synthesis Analysis

Methods

UDP-alpha-D-glucuronate(3-) can be synthesized through enzymatic pathways involving uridine diphosphate-glucose dehydrogenase and UDP-glucuronate decarboxylase. The synthesis begins with the conversion of UDP-glucose into UDP-glucuronic acid, followed by its decarboxylation to yield UDP-xylose, which is critical for cell wall formation in plants .

Technical Details

  1. Enzymatic Conversion:
    • Step 1: UDP-glucose dehydrogenase catalyzes the conversion of UDP-glucose to UDP-glucuronic acid.
    • Step 2: UDP-glucuronate decarboxylase catalyzes the decarboxylation of UDP-glucuronic acid to produce UDP-xylose.
  2. Reaction Conditions: Optimal conditions for these reactions typically involve specific pH levels (around 7.3) and temperature settings that favor enzyme activity.
Molecular Structure Analysis

Structure

UDP-alpha-D-glucuronate(3-) has a complex molecular structure characterized by multiple functional groups including phosphate groups and hydroxyl groups. Its chemical formula is C15H19N2O18P23C_{15}H_{19}N_{2}O_{18}P_{2}^{-3}, with a molecular weight of approximately 577.26 g/mol.

Data

  • IUPAC Name: (2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
  • Molecular Weight: 577.26 g/mol
  • Functional Groups: Contains multiple hydroxyl (-OH) and phosphate (PO₄) groups.
Chemical Reactions Analysis

Reactions

UDP-alpha-D-glucuronate(3-) participates in several biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor of glucuronic acid in glycosylation processes.
  2. Decarboxylation: The conversion to UDP-xylose through decarboxylation is a key reaction mediated by specific enzymes .

Technical Details

The reactions involving UDP-alpha-D-glucuronate(3-) are typically catalyzed by various enzymes that facilitate the transfer of glucuronic acid to other substrates or facilitate its conversion into other sugar nucleotides.

Mechanism of Action

Process

The mechanism of action for UDP-alpha-D-glucuronate(3-) primarily involves its role as a sugar donor in glycosylation reactions. It donates glucuronic acid residues to growing polysaccharide chains during biosynthesis processes.

Data

This compound is essential for synthesizing glycosaminoglycans and plays critical roles in cellular processes such as detoxification and metabolism in humans . The enzyme uridine diphosphate-glucose dehydrogenase is pivotal in regulating its production.

Physical and Chemical Properties Analysis

Physical Properties

UDP-alpha-D-glucuronate(3-) exists as a white crystalline powder under standard laboratory conditions. It is soluble in water due to its ionic nature.

Chemical Properties

  1. pH Stability: Most stable at physiological pH (around 7.3).
  2. Reactivity: Reacts readily with various substrates in enzymatic reactions.
  3. Thermal Stability: Sensitive to heat; requires controlled temperatures during storage and handling.
Applications

UDP-alpha-D-glucuronate(3-) has diverse applications in scientific research:

  1. Biosynthesis Studies: Used to study polysaccharide biosynthesis pathways in plants and animals.
  2. Pharmaceutical Applications: Serves as a precursor for the synthesis of glycosaminoglycans used in drug formulations.
  3. Metabolic Research: Investigated for its role in metabolic pathways related to detoxification processes .
Biosynthesis and Metabolic Pathways of UDP-α-D-glucuronate(3−)

Enzymatic Synthesis via UDP-Glucose Dehydrogenase (UGDH)

UDP-α-D-glucuronate(3−) (CHEBI:58052) is synthesized through the irreversible oxidation of UDP-α-D-glucose by UDP-glucose dehydrogenase (UGDH; EC 1.1.1.22). This cytosolic enzyme catalyzes a two-step NAD⁺-dependent reaction, producing UDP-α-D-glucuronic acid (CHEBI:17200) as the immediate precursor. UGDH exhibits complex quaternary dynamics, alternating between dimeric and hexameric states to regulate its activity. Eukaryotic UGDH forms functional hexamers via C-terminal domain interactions, while prokaryotic variants typically exist as dimers due to truncated C-terminal regions [1] [5]. Mutagenesis studies demonstrate that disrupting the hexamer-dimer equilibrium (e.g., T325D obligate dimer mutant) reduces enzymatic efficiency by >50% and impairs downstream glycosaminoglycan synthesis [5].

Table 1: UGDH Oligomeric States and Functional Properties

Organism TypeQuaternary StructureCatalytic EfficiencyKey Structural Feature
EukaryotesHexamerHigh (Cooperative kinetics)Extended C-terminal domain
ProkaryotesDimerModerateTruncated C-terminal region
Mutant (T325D)Obligate dimerLow (Non-cooperative)Disrupted dimer-hexamer interface

Role of NAD⁺-Dependent Oxidation in UDP-α-D-glucuronic Acid Formation

The UGDH reaction mechanism involves covalent catalysis centered on a conserved active-site cysteine residue. In the first oxidation step, UDP-glucose is converted to UDP-β-L-thioglucuronic acid intermediate via transient thiohemiacetal formation. NAD⁺ abstracts a hydride ion from C6 of UDP-glucose, generating NADH and a covalent enzyme-intermediate complex. The second oxidation step releases UDP-α-D-glucuronic acid with concomitant reduction of another NAD⁺ molecule. This stoichiometry requires 2 NAD⁺ per UDP-glucose oxidized, producing 2 NADH + 2H⁺ [1] [9]. The trianionic form UDP-α-D-glucuronate(3−) predominates at physiological pH (7.3–7.4) due to deprotonation of its carboxy and diphosphate groups [2].

Table 2: Two-Step Oxidation Mechanism of UGDH

StepSubstrateCoenzymeProductKey Intermediate
1UDP-glucoseNAD⁺UDP-6-hydroxyglucuronateThiohemiacetal-enzyme complex
2UDP-6-hydroxyglucuronateNAD⁺UDP-α-D-glucuronate4-Keto-UDP-glucose transient species

Interconversion Pathways: Epimerization to UDP-Iduronic Acid

UDP-α-D-glucuronate(3−) serves as the metabolic hub for synthesizing essential nucleotide sugars:

  • UDP-xylose synthesis: Cytosolic UDP-glucuronate decarboxylase (UXS; EC 4.1.1.35) irreversibly converts UDP-α-D-glucuronate(3−) to UDP-α-D-xylose through NAD⁺-dependent decarboxylation. This reaction commits carbon flux toward hemicellulose (e.g., arabinoxylan) and proteoglycan biosynthesis [6].
  • Epimerization to UDP-L-iduronic acid: Golgi-resident C5-epimerases transform UDP-α-D-glucuronate into UDP-L-iduronic acid, a critical component of heparan sulfate and dermatan sulfate. This epimerization enables sulfated glycosaminoglycan (GAG) diversification essential for extracellular matrix function [7].
  • Glucuronidation: In mammals, UDP-α-D-glucuronate(3−) provides glucuronic acid moieties for xenobiotic conjugation via UDP-glucuronosyltransferases (UGTs), enhancing compound solubility for excretion [3].

Table 3: Major Interconversion Products of UDP-α-D-glucuronate(3−)

ProductEnzymeReaction TypeBiological Role
UDP-α-D-xyloseUDP-glucuronate decarboxylase (UXS)Irreversible decarboxylationArabinoxylan biosynthesis
UDP-L-iduronic acidC5-epimeraseStereochemical inversionHeparan sulfate modification
β-D-glucuronidesUDP-glucuronosyltransferases (UGTs)ConjugationXenobiotic detoxification

Regulatory Nodes in Nucleotide Sugar Metabolism

UGDH activity is tightly regulated through multiple mechanisms:

  • Allosteric feedback inhibition: UDP-xylose, a downstream product of UDP-α-D-glucuronate(3−) metabolism, inhibits UXS activity (Kᵢ ~50 µM) to prevent excessive carbon diversion toward pentose sugars [6].
  • Transcriptional control: In hepatocellular carcinoma and triple-negative breast cancer, UGDH overexpression correlates with metastatic progression and poor survival. UGDH upregulation stabilizes EMT transcription factors (e.g., SNAI1) through ERK/MAPK pathway activation [3].
  • Post-translational modification: Phosphorylation of human UGDH at Tyr473 by EGFR enhances its activity, promoting EMT and metastasis in lung adenocarcinoma. Patients with phospho-UGDH(Y473)-positive tumors exhibit reduced median survival [3].
  • Metabolic sensing: In nonalcoholic steatohepatitis (NASH), reduced hepatic UGDH expression lowers UDP-α-D-glucuronate(3−) levels, leading to unrestrained RIPK1 kinase activation and hepatocyte apoptosis. Restoring UDP-α-D-glucuronate(3−) inhibits RIPK1 and ameliorates liver damage [8].

Table 4: Key Regulatory Mechanisms in UDP-α-D-glucuronate(3−) Metabolism

RegulatorTargetEffectPathophysiological Context
UDP-xyloseUXSFeedback inhibitionCell wall biosynthesis in plants [6]
Phospho-UGDH (Y473)UGDH activationIncreased UDP-GlcA productionLung cancer metastasis [3]
KLF4 transcription factorUGDH promoterUpregulationGlioblastoma cell migration [3]
UDP-α-D-glucuronate(3−)RIPK1 kinaseAllosteric inhibitionNASH hepatoprotection [8]

Properties

Product Name

UDP-alpha-D-glucuronate(3-)

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C15H19N2O18P2-3

Molecular Weight

577.26 g/mol

InChI

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1

InChI Key

HDYANYHVCAPMJV-LXQIFKJMSA-K

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O

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